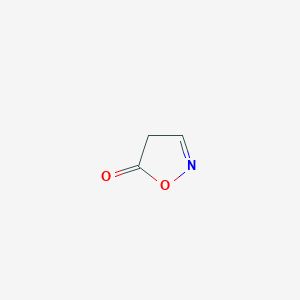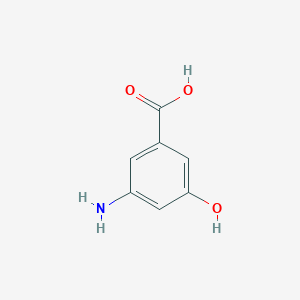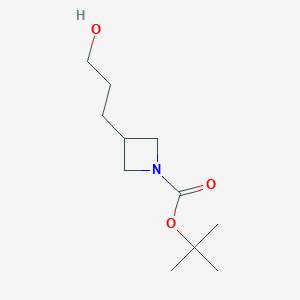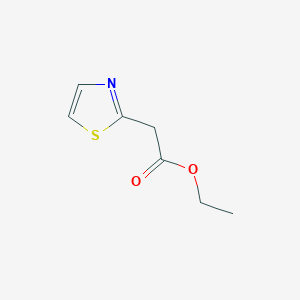
2,2,2-Trifluoro-N-(2-methylbutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(2-methylbutyl)acetamide, also known as TFAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFAA is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. It is used in various fields of research such as organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(2-methylbutyl)acetamide has many scientific research applications due to its unique properties. It is commonly used as a reagent in organic chemistry for the protection of amines and alcohols. 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide is also used in the synthesis of various organic compounds such as peptides and esters. In biochemistry, 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide is used as a derivatization agent for the analysis of amino acids and peptides by gas chromatography. 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide has also been used in pharmacology research as a potential drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action for 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide is not well understood. However, it is believed that 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide acts as a protecting group for amines and alcohols by forming stable amides and esters. In biochemistry, 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide reacts with amino acids and peptides to form volatile derivatives that can be analyzed by gas chromatography. In pharmacology research, 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide has been shown to have anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
2,2,2-Trifluoro-N-(2-methylbutyl)acetamide has been shown to have both biochemical and physiological effects. In biochemistry, 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide has been used as a derivatization agent for the analysis of amino acids and peptides by gas chromatography. 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide has also been shown to have anti-inflammatory and analgesic properties in pharmacology research. However, the physiological effects of 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide on humans are not well understood, and further research is needed to determine its potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,2-Trifluoro-N-(2-methylbutyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide is also a stable compound that can be stored for extended periods without degradation. However, 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide has some limitations in lab experiments. It can be hazardous if not handled properly, and its potential toxicity to humans is not well understood. 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide is also a relatively expensive reagent compared to other commonly used reagents in organic chemistry.
Orientations Futures
There are many future directions for research involving 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide. In organic chemistry, 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide can be used as a protecting group for the synthesis of various organic compounds such as peptides and esters. In biochemistry, 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide can be used as a derivatization agent for the analysis of amino acids and peptides by gas chromatography. In pharmacology research, 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide has shown potential as a drug candidate for the treatment of various diseases. Further research is needed to determine the potential toxicity of 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide and its physiological effects on humans.
Méthodes De Synthèse
The synthesis of 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide involves the reaction of 2-methyl-2-butanol with trifluoroacetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide, which can be purified through recrystallization. The synthesis method for 2,2,2-Trifluoro-N-(2-methylbutyl)acetamide is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
14618-17-8 |
|---|---|
Nom du produit |
2,2,2-Trifluoro-N-(2-methylbutyl)acetamide |
Formule moléculaire |
C7H12F3NO |
Poids moléculaire |
183.17 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(2-methylbutyl)acetamide |
InChI |
InChI=1S/C7H12F3NO/c1-3-5(2)4-11-6(12)7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12) |
Clé InChI |
PKNUDWJXAWLDQM-UHFFFAOYSA-N |
SMILES |
CCC(C)CNC(=O)C(F)(F)F |
SMILES canonique |
CCC(C)CNC(=O)C(F)(F)F |
Synonymes |
AcetaMide, 2,2,2-trifluoro-N-(2-Methylbutyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid methyl ester](/img/structure/B173476.png)




